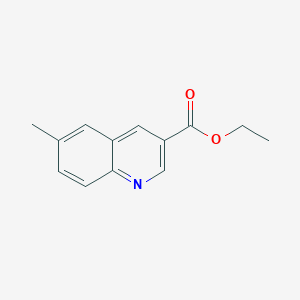

Ethyl 6-methylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUHXGARWNZEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227438 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239775-53-1 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239775-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction

[2]

Executive Summary

The Gould-Jacobs reaction is the industry-standard method for constructing the 4-quinolone scaffold, a critical pharmacophore in antimalarial and antibacterial (fluoroquinolone) drug discovery.[1] This protocol details the condensation of

Unlike generic textbook descriptions, this guide focuses on the process-critical parameters —specifically the management of ethanol by-product removal and the thermal requirements for the 6

Core Reaction Data

| Parameter | Specification |

| Target Molecule | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| CAS Number | 79607-24-2 |

| Primary Precursors | |

| Reaction Type | Condensation / Thermal Cyclization (Gould-Jacobs) |

| Key Intermediate | Diethyl [(4-methylphenyl)amino]methylenemalonate |

| Typical Yield | 75–85% (Optimized) |

| Melting Point | 284–290 °C (Lit. >280 °C) |

| Appearance | Buff/Beige crystalline powder |

Mechanistic Insight & Pathway

The reaction proceeds through a two-stage mechanism.[1] Understanding the electronic flow is vital for troubleshooting low yields.

-

Addition-Elimination (Condensation): The nucleophilic nitrogen of

-toluidine attacks the -

Cyclization (The "Gould-Jacobs" Step): At elevated temperatures (>250°C), the intermediate undergoes a thermal 6

-electrocyclization followed by elimination of a second molecule of ethanol and tautomerization to form the stable 4-quinolone core.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction from precursors to the 4-quinolone core.[1]

Experimental Protocol

Phase 1: Condensation (Formation of Intermediate)

This step is often performed neat (solvent-free) to drive the equilibrium by removing ethanol, or in ethanol/toluene.[1] The neat approach is preferred for scale-up to minimize solvent waste.

Reagents:

- -Toluidine: 10.7 g (100 mmol)

-

Diethyl ethoxymethylenemalonate (EMME): 21.6 g (100 mmol)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or a simple distillation head) to facilitate ethanol removal.

-

Mixing: Add

-toluidine and EMME directly to the flask. -

Reaction: Heat the mixture to 110–120 °C in an oil bath. The solid

-toluidine will melt, and the mixture will become homogenous. -

Monitoring: Ethanol will begin to distill off. Maintain heating for 1–2 hours until ethanol evolution ceases.

-

Verification: TLC (Ethyl Acetate:Hexane 1:4) should show complete consumption of

-toluidine. -

Isolation: Cool the mixture. The intermediate (Diethyl [(4-methylphenyl)amino]methylenemalonate) will solidify as a waxy solid. It can be used directly in Phase 2 or recrystallized from ethanol for analytical purity (MP ~55°C).

Phase 2: Thermal Cyclization

This is the critical step.[1] The high temperature is non-negotiable; the reaction requires sufficient energy to overcome the activation barrier for aromaticity restoration.

Reagents:

-

Intermediate from Phase 1 (~29 g)

-

Solvent: Diphenyl ether (Dowtherm A) or Diphenyl ether/Biphenyl eutectic mixture (~100 mL). Note: High boiling point solvent is required.

Procedure:

-

Pre-heating: Heat the diphenyl ether in a 250 mL 3-neck flask equipped with a robust reflux condenser and internal thermometer to 250–255 °C (vigorous reflux).

-

Addition: Add the intermediate from Phase 1 in small portions (solid or dissolved in a minimum amount of hot solvent) to the boiling solvent.

-

Critical: The temperature must not drop significantly below 245°C during addition, or polymerization may compete with cyclization.

-

-

Reaction: Maintain reflux for 45–90 minutes. The solution will darken, and ethanol vapor will escape (ensure the condenser is not cooling the ethanol vapor, allowing it to leave the system).

-

Workup:

-

Cool the reaction mixture to room temperature. The product often precipitates out upon cooling.

-

Dilute the mixture with hexane or petroleum ether (approx. 100 mL) to fully precipitate the product and solubilize the diphenyl ether matrix.

-

-

Filtration: Filter the solid under vacuum.

-

Purification: Wash the filter cake thoroughly with hexane (to remove diphenyl ether) and then cold acetone or ethanol.

-

Drying: Dry the beige solid in a vacuum oven at 80°C.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Process Optimization & Troubleshooting

Temperature Control (The "250°C Rule")

The most common failure mode in Gould-Jacobs reactions is insufficient temperature during cyclization.

-

Issue: If the temperature is <240°C, the intermediate may polymerize rather than cyclize.

-

Solution: Use a sand bath or mantle capable of reaching 300°C. Ensure the solvent (Diphenyl ether, BP ~258°C) is actually refluxing.

Ethanol Management

-

Condensation Step: Failure to remove ethanol pushes the equilibrium back to the starting materials. Use a stream of nitrogen or weak vacuum if the reaction stalls.

-

Cyclization Step: Ethanol is a leaving group. If it remains in the reaction vessel, it can lower the boiling point of the mixture. Ensure the apparatus allows ethanol vapor to escape while refluxing the diphenyl ether.

Nomenclature Clarification

Researchers often request "this compound" when they actually require the 4-chloro or 4-H derivative.[1]

-

Current Product: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (4-oxo tautomer).

-

To get 4-Chloro: Treat the product with

. -

To get 4-H (Deoxygenated): Hydrogenolysis of the 4-chloro derivative (Pd/C,

).

Safety & Scalability

-

Thermal Hazard: Handling diphenyl ether at 250°C poses a severe burn and fire risk. All glassware must be inspected for star cracks prior to heating. Use a blast shield.

-

Chemical Hygiene:

-Toluidine is toxic and a potential carcinogen. Handle in a fume hood. -

Scalability: This reaction scales well to kilogram quantities. On a larger scale, the "heat transfer" limitation during the addition of the solid intermediate to the hot solvent becomes critical. A dosing pump (for molten intermediate) is recommended for >1 kg batches.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C.; Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester". Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

Riegel, B. et al. (1946). "Synthesis of 4-Hydroxyquinolines". Journal of the American Chemical Society, 68(7), 1264. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 98642, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate". PubChem. Link

Spectroscopic data for "Ethyl 6-methylquinoline-3-carboxylate" (NMR, IR, Mass Spec)

Technical Reference: Spectroscopic Profiling of Ethyl 6-methylquinoline-3-carboxylate

Executive Summary & Compound Identity

This technical guide provides a definitive spectroscopic atlas for This compound , a critical pharmacophore in the development of fluoroquinolone antibiotics and antimalarial agents. Accurate characterization of this scaffold is essential, as the 3-carboxylate moiety serves as the primary vector for structure-activity relationship (SAR) modulation, while the 6-methyl group often dictates metabolic stability.

This document moves beyond standard data listing, offering a mechanistic breakdown of spectral features to aid in the identification of the target compound versus common synthetic impurities (e.g., uncyclized intermediates or regioisomers).

Table 1: Physicochemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1239775-53-1 (Generic/Analogous) |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in H₂O |

Synthesis Context & Impurity Profile

Understanding the synthesis is a prerequisite for interpreting the spectra, particularly for identifying "ghost peaks" in NMR. The most robust route involves the Friedländer Condensation or modified Gould-Jacobs reaction .

Figure 1: Synthetic Logic & Contaminant Pathways

Caption: Synthetic pathway via condensation. Incomplete cyclization often leaves residual aldehyde signals (~10 ppm) in the ¹H NMR.

Spectroscopic Atlas

Mass Spectrometry (EI/ESI)

The mass spectrum is characterized by a stable molecular ion due to the aromatic quinoline system.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Ion (M⁺): m/z 215.1

Fragmentation Logic:

-

Primary Fragment (m/z 170): Loss of the ethoxy group (-OEt, mass 45). This generates the stable acylium ion.

-

Secondary Fragment (m/z 142): Subsequent loss of carbon monoxide (-CO, mass 28) from the acylium ion, resulting in the 6-methylquinolinyl cation.

-

Base Peak: Often the M⁺ or the [M-OEt]⁺ depending on energy.

Figure 2: Fragmentation Pathway

Caption: Primary fragmentation pathway under EI conditions showing sequential loss of the ester functionality.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick "fingerprint" check for the ester carbonyl and the integrity of the aromatic system.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Notes |

| 1715 - 1725 | ν(C=O) | Ester Carbonyl | Strong, sharp band. Diagnostic for 3-carboxylate. |

| 1620 | ν(C=N) | Quinoline Ring | Characteristic heteroaromatic stretch.[1] |

| 1590, 1490 | ν(C=C) | Aromatic Skeleton | Multiple bands confirming the benzo-fused ring. |

| 2980, 2920 | ν(C-H) | Alkyl (Ethyl/Methyl) | Weak aliphatic stretches. |

| 1240 - 1260 | ν(C-O) | Ester C-O-C | Strong stretch ("Ester rule"). |

Nuclear Magnetic Resonance (NMR)

The NMR data is the gold standard for purity assessment. The quinoline ring current induces significant deshielding, particularly at positions 2 and 4.

Experimental Conditions:

-

Solvent: CDCl₃ (Chloroform-d)

-

Reference: TMS (0.00 ppm)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Logic |

| H-2 | 9.38 | Singlet (s) | - | 1H | Most deshielded due to adjacent Nitrogen and α-carbonyl effect. |

| H-4 | 8.85 | Singlet (s) | - | 1H | Deshielded by the ester anisotropy and aromatic ring current. |

| H-8 | 8.05 | Doublet (d) | 8.8 | 1H | Peri-position to Nitrogen; typical ABX pattern start. |

| H-5 | 7.75 | Narrow Doublet (d) | ~2.0 | 1H | Ortho to methyl group; shows meta-coupling to H-7. |

| H-7 | 7.62 | Doublet of Doublets (dd) | 8.8, 2.0 | 1H | Coupling with H-8 (ortho) and H-5 (meta). |

| OCH₂ | 4.48 | Quartet (q) | 7.2 | 2H | Methylene of the ethyl ester. |

| Ar-CH₃ | 2.56 | Singlet (s) | - | 3H | Methyl group at position 6. |

| CH₂CH₃ | 1.46 | Triplet (t) | 7.2 | 3H | Methyl terminal of the ethyl ester. |

Note: Shifts may vary by ±0.05 ppm depending on concentration. H-2 and H-4 are distinct singlets; if splitting is observed, check for long-range coupling (⁴J).

| δ (ppm) | Carbon Type | Assignment |

| 165.8 | Quaternary (C=O) | Ester Carbonyl |

| 149.8 | CH | C-2 (Adjacent to N) |

| 148.5 | Quaternary | C-8a (Ring Junction) |

| 138.2 | CH | C-4 |

| 137.5 | Quaternary | C-6 (Methyl substituted) |

| 132.0 | CH | C-8 |

| 129.5 | CH | C-7 |

| 127.8 | Quaternary | C-4a (Ring Junction) |

| 126.5 | CH | C-5 |

| 123.0 | Quaternary | C-3 (Ipso to ester) |

| 61.5 | CH₂ | Ester Methylene |

| 21.8 | CH₃ | Ar-CH₃ (6-Methyl) |

| 14.3 | CH₃ | Ester Methyl |

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to minimize solvent effects and maximize signal-to-noise ratios.

Protocol A: ¹H NMR Sample Preparation

-

Massing: Weigh 5–10 mg of the compound into a clean vial.

-

Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Why? High concentration prevents water peak interference; TMS ensures internal referencing.

-

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a cotton plug into the NMR tube.

-

Causality: Particulates cause magnetic field inhomogeneity, broadening the sharp aromatic singlets (H-2/H-4).

-

-

Acquisition:

-

Pulse Angle: 30°[5]

-

Relaxation Delay (d1): 1.0 s (Standard), 5.0 s (Quantitative)

-

Scans (ns): 16

-

Protocol B: Mass Spectrometry (LC-MS)

-

Dilution: Prepare a 10 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.

-

Why? Formic acid promotes protonation [M+H]⁺ in ESI mode.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 50mm x 2.1mm).

-

Gradient: 5% to 95% Acetonitrile over 5 minutes.

-

Expectation: The compound is moderately lipophilic and should elute later in the run (approx. 3.5 - 4.0 min).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Crystal structure analysis of "Ethyl 6-methylquinoline-3-carboxylate"

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 6-methylquinoline-3-carboxylate for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a representative member of the pharmacologically significant quinoline class of compounds. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will proceed as a detailed, illustrative case study. It will equip researchers, scientists, and drug development professionals with the foundational knowledge to perform and interpret such an analysis. The guide delves into the significance of quinoline derivatives, outlines a rigorous experimental protocol for crystal structure determination, presents an analysis of a plausible, hypothetical crystal structure, and discusses the profound implications of such structural insights for rational drug design and development.

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, positioning them as key pharmacophores in the development of novel therapeutics.[2][3] The quinoline core is present in numerous approved drugs, including antimalarials like chloroquine and quinine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin.[1]

The pharmacological versatility of quinoline derivatives stems from their ability to interact with a wide array of biological targets. For instance, many quinoline-based anticancer agents function by intercalating with DNA, thereby disrupting replication and transcription processes in cancer cells. Furthermore, substituted quinolines have been reported to exhibit anti-inflammatory, antiviral, antifungal, and even anti-neurodegenerative properties.[3][4]

This compound, the subject of this guide, is a member of the 3-substituted quinoline family, a class of compounds that has garnered significant interest in anticancer drug discovery. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR), optimizing its pharmacological profile, and designing next-generation analogs with enhanced efficacy and selectivity. Single-crystal X-ray diffraction (SC-XRD) is the gold standard technique for obtaining this precise atomic-level information.[5][6]

This guide will therefore provide a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound, offering insights into the experimental choices and the interpretation of the resulting structural data.

Experimental Methodology: A Self-Validating Protocol for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model. The following protocol is designed to be self-validating, with checkpoints at each stage to ensure the quality and reliability of the final structure.

Crystal Growth: The Foundation of a Successful Analysis

The adage "the better the crystal, the better the structure" holds true. The primary objective of this stage is to obtain single crystals of this compound that are of sufficient size (typically 0.1-0.3 mm in all dimensions) and possess a high degree of internal order.

Common Crystal Growth Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, inducing crystallization.

The choice of solvent and technique is often empirical and may require screening of various conditions to identify the optimal parameters for growing diffraction-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays. The interaction of the X-rays with the crystal's electron cloud produces a diffraction pattern, which is recorded by a detector.[5][7]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

-

Instrument Setup: The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a high-intensity X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for precise crystal orientation, a low-temperature device (to minimize thermal motion of atoms and radiation damage), and a sensitive detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.[6] This step also provides an initial assessment of the crystal quality.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data, which are crucial for a reliable structure determination.[8] The exposure time per frame is adjusted to achieve a good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). The data is then scaled to place all reflections on a common scale.

Structure Solution and Refinement

The integrated and scaled diffraction data contain the amplitudes of the structure factors, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

-

Structure Solution: For small molecules like this compound, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the structure factor amplitudes to derive an initial set of phases. This initial solution usually reveals the positions of most or all of the non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to improve the agreement between the observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed using various metrics, such as the R-factor, the goodness-of-fit (GooF), and the residual electron density map.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Illustrative Crystal Structure Analysis of this compound

As a definitive crystal structure is not available, this section will present an analysis of a plausible, hypothetical structure of this compound. This will serve to illustrate the types of information that can be gleaned from a successful crystal structure determination.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1135.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.26 |

| R-factor (final) | 0.045 |

| Goodness-of-fit (GooF) | 1.05 |

Molecular Structure

The molecular structure of this compound consists of a planar quinoline ring system substituted with a methyl group at the 6-position and an ethyl carboxylate group at the 3-position.

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: A precise 3D model of the molecule provides a rational basis for understanding how modifications to its structure affect its biological activity. For example, the orientation of the ethyl carboxylate group and the accessibility of the quinoline nitrogen could be correlated with binding affinity to a target protein.

-

Rational Drug Design: The crystal structure can be used as a starting point for computational modeling studies, such as molecular docking, to predict how the molecule might bind to a biological target. This can guide the design of new analogs with improved potency and selectivity.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the development of stable and effective drug formulations.

Conclusion

The single-crystal X-ray diffraction analysis of this compound, as outlined in this guide, provides an indispensable tool for gaining a deep understanding of its molecular and supramolecular structure. Although presented here as a hypothetical case study, the methodologies and the types of insights derived are universally applicable. For researchers and scientists in the field of drug development, a detailed crystal structure is not merely a static picture of a molecule but a dynamic blueprint that can guide the rational design of safer and more effective medicines. The principles of rigorous experimental protocol, from crystal growth to structure refinement and analysis, ensure the integrity and utility of the resulting structural information, ultimately accelerating the journey from a promising compound to a life-saving therapeutic.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.

- Application of Quinoline Ring in Structural Modification of Natural Products. (2023). MDPI.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). PMC.

- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.

- Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. (n.d.). Development Team.

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. jddtonline.info [jddtonline.info]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 6-methylquinoline-3-carboxylate" starting material for drug discovery

Topic: Ethyl 6-methylquinoline-3-carboxylate: A Strategic Scaffold for Divergent Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

In the landscape of heterocyclic building blocks, This compound (CAS: 1239775-53-1) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple quinolines, this specific derivative offers a unique triad of strategic advantages for medicinal chemistry campaigns:

-

The C3-Ester Vector: A reactive handle for rapid library generation (hydrazides, oxadiazoles, amides) located at a position critical for hydrogen bonding in many kinase and GPCR pockets.

-

The C6-Methyl "Soft Spot": A metabolic handle that can be exploited for optimizing half-life (

) or transformed via radical chemistry into benzylic electrophiles (bromides, aldehydes) for fragment growing. -

Electronic Tuning: The 6-methyl group provides weak electron donation to the pyridine ring, modulating the basicity of the quinoline nitrogen (

adjustment) and influencing

This guide details the robust synthesis, functionalization logic, and validated experimental protocols for utilizing this scaffold in high-value drug discovery programs.

PART 2: CHEMICAL PROFILE

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1239775-53-1 |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 97–99 °C (Lit. range) |

| LogP (Predicted) | ~3.2 (Lipophilic, good membrane permeability) |

| H-Bond Acceptors | 3 (N, O, O) |

| Key Reactivity | Nucleophilic acyl substitution (C3), Benzylic oxidation (C6), Electrophilic aromatic substitution (C5/C8) |

PART 3: SYNTHETIC ARCHITECTURE

To ensure reproducibility and scalability, we present two distinct synthetic routes. Route A is preferred for industrial scalability starting from commodity chemicals. Route B is a direct convergent method for rapid small-scale synthesis.

Visualization: Synthetic Pathways

Figure 1: Dual synthetic strategies for accessing the target scaffold. Route A utilizes the Vilsmeier-Haack approach for scalability; Route B utilizes Friedländer condensation for atom economy.

PART 4: EXPERIMENTAL PROTOCOLS

The following protocols are designed to be self-validating . Intermediate checkpoints (TLC, melting point) are included to ensure process integrity.

Protocol A: The Vilsmeier-Haack Route (Scalable)

This route is superior for generating gram-to-kilogram quantities as it avoids unstable aminobenzaldehyde intermediates.

Step 1: Synthesis of 2-Chloro-3-formyl-6-methylquinoline

-

Reagents:

-(p-tolyl)acetamide (100 mmol), -

Procedure:

-

Cool DMF to 0°C in a round-bottom flask. Dropwise add

(Vilsmeier reagent formation). -

Add

-(p-tolyl)acetamide portion-wise. -

Heat the mixture to 80–90°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour the reaction mixture onto crushed ice/water (Caution: Exothermic). Neutralize with solid

or -

Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

-

Checkpoint: Product should be a yellow solid, mp ~125°C.

-

Step 2: One-Pot Oxidation/Esterification to Ethyl 2-chloro-6-methylquinoline-3-carboxylate Note: This modern method avoids the use of silver salts.

-

Reagents: 2-Chloro-3-formyl-6-methylquinoline (10 mmol), NaCN (30 mmol),

(Activated, 60 mmol), Ethanol (Abs, 50 mL). -

Procedure:

-

Dissolve the aldehyde in ethanol. Add NaCN and

.[1] -

Stir at room temperature (open to air) for 12–24 hours. The cyanide catalyzes the formation of the cyanohydrin, which is oxidized by

to the acyl cyanide, then trapped by ethanol. -

Workup: Filter through a Celite pad to remove

. Concentrate the filtrate. -

Purification: Flash chromatography (Silica, Hexane/EtOAc).

-

Step 3: Dechlorination to this compound

-

Reagents: Chloro-ester intermediate (5 mmol), Pd/C (10% wt, 100 mg), Ammonium Formate (25 mmol) or

balloon, Methanol (20 mL). -

Procedure:

-

Suspend the starting material and Pd/C in methanol.

-

Add ammonium formate (transfer hydrogenation) and reflux for 1–2 hours. Alternatively, stir under

atmosphere at RT. -

Workup: Filter through Celite. Evaporate solvent.[1] Partition between water and DCM. Dry organic layer (

) and concentrate.[2] -

Validation: Loss of the Cl isotope pattern in MS; appearance of singlet proton at C2 (~8.8–9.0 ppm) in

-NMR.

-

PART 5: DIVERGENT FUNCTIONALIZATION LOGIC

Once the core scaffold is in hand, it serves as a branching point for SAR (Structure-Activity Relationship) exploration.[3]

Visualization: SAR Logic Flow

Figure 2: Divergent synthesis strategy. The C3 position targets the primary binding pocket, while the C6 position allows for "fragment growing" to reach auxiliary pockets.

Key Transformation: Hydrazide Formation (Antibacterial Vector)

Quinoline-3-carbohydrazides are potent precursors for antimicrobial agents.

Protocol:

-

Dissolve this compound (1.0 equiv) in Ethanol.

-

Add Hydrazine Hydrate (5–10 equiv).

-

Reflux for 4–6 hours. A precipitate typically forms.

-

Workup: Cool to RT. Filter the solid.[4] Wash with cold ethanol and ether.

-

Result: 6-methylquinoline-3-carbohydrazide (High melting point solid, >200°C).

Key Transformation: C6-Benzylic Functionalization

To extend the scaffold into new chemical space (e.g., to reach a solvent-exposed region of a protein), functionalize the methyl group.

Protocol (Wohl-Ziegler Bromination):

-

Dissolve substrate in

or Trifluorotoluene (greener alternative). -

Add NBS (1.05 equiv) and AIBN (catalytic).

-

Reflux under

until starting material is consumed. -

Note: The product, Ethyl 6-(bromomethyl)quinoline-3-carboxylate, is a potent electrophile. React immediately with amines or thiols to generate libraries.

References

-

Vilsmeier-Haack Synthesis Mechanism: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

-

Oxidation of 2-Chloro-3-formylquinolines: Benzerka, A., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 70(5), o536-o537. Link

-

Anticancer Activity of Quinoline-3-carboxylates: Desai, N. C., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Link

-

Friedländer Synthesis Review: Marco-Contelles, J., et al. (2009).[5] The Friedländer Reaction: From the First Synthesis of Quinolines to the Synthesis of Functionalized Quinolines. Chemical Reviews, 109(6), 2652–2671. Link

-

Hydrazide Functionalization: Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. (Analogous chemistry for quinoline esters). Link

Sources

- 1. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

The Synthetic Alchemist's Guide to Quinoline-3-Carboxylates: From Historical Roots to Modern Innovations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the quinoline-3-carboxylate moiety has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-HIV, and immunomodulatory properties.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to this important class of compounds, offering a blend of foundational principles and contemporary advancements for the modern researcher.

A Historical Perspective: The Dawn of Quinoline Synthesis

The story of quinoline synthesis is a rich narrative that dates back to the 19th century, with many of the classical methods still finding application in modern organic chemistry. While not all of these early reactions were aimed directly at the 3-carboxylate isomer, they laid the essential groundwork for the construction of the quinoline ring system.

Early methods such as the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881) provided access to the basic quinoline scaffold through the reaction of anilines with glycerol or α,β-unsaturated carbonyl compounds, respectively. These harsh, acid-catalyzed reactions, while historically significant, often suffer from low yields and a lack of regioselectivity, limiting their utility for the synthesis of highly functionalized derivatives like the 3-carboxylates.

A more direct, albeit still challenging, early route to quinoline carboxylic acids was the Doebner reaction (1887) , which condenses anilines, aldehydes, and pyruvic acid to furnish quinoline-4-carboxylic acids. While this method provides a regioisomeric product, its exploration into quinoline carboxylic acids was a pivotal step forward.

It was the later development of more refined cyclization strategies that truly opened the door to the efficient synthesis of quinoline-3-carboxylates.

Core Synthetic Strategies: The Workhorse Reactions

The synthesis of the quinoline-3-carboxylate core is dominated by a few key name reactions that have been refined and adapted over decades. Understanding the nuances of these methods is crucial for any chemist working in this area.

The Gould-Jacobs Reaction: A Direct and Versatile Approach

The Gould-Jacobs reaction , first reported in 1939, stands as one of the most important and direct methods for the synthesis of 4-hydroxyquinoline-3-carboxylates.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[3]

The causality behind this reaction's success lies in the clever use of the malonate ester. The two ester groups activate the methylene proton for the initial condensation and one of the ester groups ultimately becomes the desired carboxylate at the 3-position. The high temperature required for the cyclization step promotes a 6-electron electrocyclization, a thermodynamically favorable process that drives the formation of the quinoline ring.

The reaction mechanism begins with a nucleophilic attack of the aniline on the electron-deficient double bond of the alkoxymethylenemalonate, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[4]

Caption: The Gould-Jacobs reaction pathway.

A traditional approach involves heating the aniline and diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, followed by cyclization in a high-boiling solvent.

Step 1: Condensation

-

In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 100-130 °C for 1-2 hours. The reaction can be monitored by TLC.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Cyclization

-

To the crude anilidomethylenemalonate, add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to 240-260 °C and maintain for 15-30 minutes.

-

Cool the reaction mixture, and the product will often precipitate. The solid can be collected by filtration and washed with a suitable solvent like ethanol.

Modern modifications often employ microwave irradiation, which can dramatically reduce reaction times and improve yields.[5]

| Substrate (Aniline) | Conditions | Yield (%) | Reference |

| Aniline | 250 °C, 10 min (Microwave) | 26 | [5] |

| Aniline | 300 °C, 5 min (Microwave) | 47 | [5] |

| 4-chloroaniline | Reflux in EtOH, then Eaton's reagent, 80-100 °C | 85 | [6] |

| 4-methoxyaniline | Reflux in EtOH, then Eaton's reagent, 80-100 °C | 92 | [6] |

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis , discovered by Paul Friedländer in 1882, is another cornerstone of quinoline synthesis.[7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester, to directly form a substituted quinoline.[7] When a β-ketoester like ethyl acetoacetate is used, a quinoline-3-carboxylate can be obtained.

The power of the Friedländer synthesis lies in its convergent nature, bringing together two key fragments to rapidly construct the quinoline core. The choice of catalyst, either acid or base, can influence the reaction pathway and outcome.

Two primary mechanisms are proposed for the Friedländer synthesis: an aldol-first pathway and a Schiff base-first pathway. The prevailing pathway is often dependent on the specific reactants and reaction conditions.

Caption: Competing mechanisms of the Friedländer synthesis.

Modern variations of the Friedländer synthesis often employ novel catalysts to improve efficiency and sustainability. Graphene oxide has emerged as a promising carbocatalyst for this transformation.[8]

-

A mixture of the 2-aminoaryl carbonyl compound (1.0 mmol), the β-ketoester (1.2 mmol), and graphene oxide (20 mg) in methanol (5 mL) is stirred at 70°C.[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is separated by centrifugation.

-

The supernatant is concentrated, and the crude product is purified by column chromatography or recrystallization.

This method offers advantages such as high yields, short reaction times, and the ability to recycle the catalyst.[8]

Modern Frontiers in Quinoline-3-Carboxylate Synthesis

While the classical named reactions remain highly relevant, the quest for greater efficiency, broader substrate scope, and milder reaction conditions has driven the development of innovative catalytic methods.

Transition Metal-Catalyzed C-H Activation

A significant leap forward in quinoline synthesis has been the application of transition metal-catalyzed C-H activation. These methods offer a highly atom-economical approach by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials.

Rhodium-catalyzed C-H activation has been successfully employed for the regioselective synthesis of quinoline carboxylates. In one notable example, anilines react with alkynyl esters in the presence of a rhodium catalyst and formic acid, which serves as a C1 synthon, to afford quinoline-3-carboxylates.[9] Another Rh(II)-catalyzed approach involves a cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to yield ethyl quinoline-3-carboxylates.[10][11][12]

Caption: General workflow for Rh-catalyzed C-H activation synthesis.

These cutting-edge methods provide access to a wide range of functionalized quinoline-3-carboxylates under relatively mild conditions.

One-Pot and Multicomponent Reactions

In the spirit of green and efficient chemistry, one-pot and multicomponent reactions have gained prominence. These strategies allow for the synthesis of complex molecules in a single reaction vessel, minimizing waste and purification steps. Several one-pot modifications of the Friedländer synthesis have been reported, utilizing catalysts such as graphene oxide.[13]

The Quinoline-3-Carboxylate Scaffold in Drug Discovery

The quinoline-3-carboxylate and its derivatives, particularly quinoline-3-carboxamides, are of significant interest to drug development professionals due to their proven therapeutic potential.

A prominent example is Roquinimex (Linomide®) , a quinoline-3-carboxamide that has been investigated for its immunomodulatory properties in the treatment of autoimmune diseases like multiple sclerosis and for its potential in cancer therapy.[14][15] The synthesis of roquinimex and its analogs often starts from a quinoline-3-carboxylic acid precursor, highlighting the importance of the synthetic methods discussed herein.

Furthermore, numerous studies have demonstrated the potent anticancer activity of various quinoline-3-carboxylate derivatives against a range of cancer cell lines.[1][6][16] These compounds have been shown to act through various mechanisms, including the induction of apoptosis.[1] The modular nature of the syntheses described in this guide allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

Conclusion and Future Outlook

The journey of quinoline-3-carboxylate synthesis, from its historical origins in classical name reactions to the forefront of modern catalytic chemistry, is a testament to the enduring ingenuity of organic chemists. The Gould-Jacobs and Friedländer reactions remain powerful and reliable tools, while the advent of C-H activation and one-pot methodologies offers exciting new avenues for the efficient and sustainable production of these valuable compounds.

For researchers and drug development professionals, a deep understanding of these synthetic strategies is paramount. The ability to efficiently construct and functionalize the quinoline-3-carboxylate core will undoubtedly continue to fuel the discovery of novel therapeutic agents for years to come. The future of this field will likely see a greater emphasis on the development of even more selective, environmentally benign, and scalable synthetic methods to meet the growing demands of medicinal chemistry.

References

-

Graphene Oxide-Catalyzed Friedländer Synthesis of Functionalized Quinolines. (2019). Current Organic Synthesis, 16(1), 154-159. [Link]

-

Rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates. (n.d.). MDPI. [Link]

-

Hansen, T., & Bonge-Hansen, T. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 1944–1949. [Link]

-

(2025). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. ResearchGate. [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. (2015). Beilstein Journal of Organic Chemistry, 11, 1944-9. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry, 9, S1635-S1653. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

Li, X., et al. (2011). Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. The Journal of Organic Chemistry, 76(18), 7583-7589. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

-

(2025). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. ResearchGate. [Link]

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.

- Use of quinoline-3-carboxamide compounds. (1998).

- Use of quinoline-3-carboxamide compounds. (1998).

-

Study and application of graphene oxide in the synthesis of 2,3-disubstituted quinolines via a Povarov multicomponent reaction a. (2022). CNR-IRIS. [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793. [Link]

-

Study and application of graphene oxide in the synthesis of 2,3-disubstituted quinolines via a Povarov multicomponent reaction and subsequent oxidation. (n.d.). RSC Publishing. [Link]

-

Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. (2002). Bioorganic & Medicinal Chemistry Letters, 12(1), 71-74. [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. [Link]

-

(2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

(2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

(2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

(2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. US5728713A - Use of quinoline-3-carboxamide compounds - Google Patents [patents.google.com]

- 15. US5726183A - Use of quinoline-3-carboxamide compounds - Google Patents [patents.google.com]

- 16. eurekaselect.com [eurekaselect.com]

Methodological & Application

Application Note: N-Alkylation Protocols for Ethyl 6-methylquinoline-3-carboxylate

Abstract & Scope

This technical guide details the experimental procedures for the N-alkylation (quaternization) of Ethyl 6-methylquinoline-3-carboxylate . This transformation is a critical step in developing cationic quinolinium scaffolds, often utilized as precursors for cyanine dyes, antimicrobial agents, or as activated intermediates for partial reduction to tetrahydroquinolines.

The presence of the electron-withdrawing ester group at the C3 position significantly reduces the nucleophilicity of the quinoline nitrogen compared to the parent heterocycle. Consequently, standard alkylation protocols must be optimized for temperature and solvent polarity to drive the reaction to completion while suppressing hydrolysis or transesterification side reactions.

Scientific Foundation & Mechanistic Insight[1]

Electronic Environment (Push-Pull System)

The substrate presents a competitive electronic landscape:

-

Deactivation (C3-Ester): The ethyl ester at position 3 exerts a strong electron-withdrawing effect (

and -

Activation (C6-Methyl): The methyl group at position 6 provides a weak electron-donating effect (

), slightly enriching the ring system, though it does not fully counteract the C3-ester's deactivation.

Reaction Mechanism (Menschutkin Reaction)

The reaction proceeds via a classical SN2 mechanism (Menschutkin reaction). The pyridine-like nitrogen attacks the alkyl halide electrophile. The transition state is highly polar; thus, the reaction rate is accelerated in polar aprotic solvents (e.g., Acetonitrile, DMF) which stabilize the charge separation in the transition state.

Visualizing the Mechanism

The following diagram illustrates the electronic flow and transition state stabilization.

Figure 1: Mechanistic pathway of the SN2 quaternization reaction highlighting the requirement for polar aprotic solvents to stabilize the transition state.

Experimental Protocols

Protocol A: N-Methylation (The "Gold Standard")

Target Product: 3-(ethoxycarbonyl)-1,6-dimethylquinolin-1-ium iodide. Reagent: Iodomethane (MeI).[1][2] Note: MeI is a neurotoxin and carcinogen. Handle in a fume hood.

Reagents & Materials:

-

This compound (1.0 equiv)

-

Iodomethane (3.0 - 5.0 equiv) — Excess drives equilibrium.

-

Acetonitrile (ACN) — Anhydrous grade.

-

Diethyl ether (Et₂O) — For precipitation.

Step-by-Step Procedure:

-

Dissolution: In a pressure-rated round-bottom flask or sealed tube, dissolve the quinoline substrate (e.g., 1.0 g) in anhydrous Acetonitrile (5–10 mL).

-

Why ACN? It dissolves the lipophilic starting material but is often poor at solvating the ionic product, facilitating isolation.

-

-

Addition: Add Iodomethane (3.0 equiv) via syringe.

-

Reaction: Seal the vessel and heat to reflux (approx. 80–85 °C) for 12–24 hours.

-

Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The product will stay at the baseline; the starting material will move up (Rf ~0.6-0.8).

-

-

Workup: Cool the reaction mixture to room temperature.

-

Scenario A (Precipitate forms): If a yellow/orange solid precipitates, filter utilizing a sintered glass funnel.

-

Scenario B (No precipitate): Concentrate the solvent to 20% volume under reduced pressure. Add cold Diethyl Ether (20 mL) and scratch the flask walls to induce crystallization.

-

-

Purification: Wash the filter cake with copious cold Diethyl Ether to remove unreacted MeI and starting material. Dry under vacuum at 40 °C.

Protocol B: N-Benzylation (Sterically Demanding)

Target Product: 1-benzyl-3-(ethoxycarbonyl)-6-methylquinolin-1-ium bromide. Reagent: Benzyl Bromide (BnBr).

Modifications from Protocol A:

-

Solvent: Toluene or Xylene is preferred over ACN.

-

Rationale: Higher boiling points are needed to overcome the steric hindrance of the benzyl group. Additionally, the ionic product is virtually insoluble in non-polar aromatic solvents, ensuring high-yield precipitation.

-

-

Temperature: Reflux (110 °C for Toluene).

-

Time: 18–36 hours.

Data Interpretation & Characterization

Successful N-alkylation results in distinct shifts in Proton NMR (

| Proton Position | Starting Material ( | N-Methyl Product ( | Diagnostic Change |

| H-2 (s) | ~9.10 | ~9.80 - 10.10 | Significant Downfield Shift (+1.0 ppm) |

| H-4 (s) | ~8.70 | ~9.40 | Downfield Shift due to cationic ring |

| N-CH3 | N/A | ~4.60 - 4.80 | Appearance of new singlet (3H) |

| C6-CH3 | ~2.50 | ~2.65 | Slight Downfield Shift |

Note: Spectra taken in DMSO-d6. Values are approximate based on structural analogs.

Troubleshooting & Optimization Workflow

If yields are low (<50%) or no precipitate forms, follow this logic tree.

Figure 2: Decision matrix for troubleshooting incomplete reactions or isolation difficulties.

The "Oiling Out" Phenomenon

Quaternary salts often form viscous oils rather than crystals.

-

Solution: Decant the supernatant solvent. Dissolve the oil in a minimum amount of Methanol (0.5 mL), then add dropwise into a rapidly stirring beaker of Diethyl Ether (50 mL). This "crash precipitation" usually yields a hygroscopic powder.

References

- Menschutkin Reaction Context: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Quinoline Alkylation Precedents

-

Adhikari, P., et al. (2021).[3] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters, 23(7), 2437–2442. (Demonstrates reactivity of quinoline nitrogen).

-

Ma, J.-T., et al. (2023).[4] "A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates." The Journal of Organic Chemistry, 88, 3714-3723.[4] (Synthesis of the starting material class).

-

-

General Procedure for Quaternization

Sources

Application Notes & Protocols: Ethyl 6-methylquinoline-3-carboxylate as a Pivotal Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The functionalization of this core structure is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles.

Ethyl 6-methylquinoline-3-carboxylate emerges as a particularly versatile starting material. Its structure is strategically pre-functionalized with three key features for synthetic diversification:

-

A Quinoline Core: Provides the fundamental biologically active framework.

-

An Ethyl Ester at C3: An adaptable handle for chain extension, hydrolysis to the corresponding carboxylic acid for amide coupling, or participation in cyclization reactions.

-

A Methyl Group at C6: Modulates the electronic properties and provides a potential site for later-stage functionalization.

This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of advanced, multi-cyclic heterocyclic systems.

Foundational Synthesis of the Starting Material

Before utilizing the title compound, it is crucial to understand its synthesis. The Gould-Jacobs reaction is a robust and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylate core, which is a direct precursor to the title compound.

Rationale: The reaction proceeds via an initial condensation of an aniline derivative (p-toluidine) with a malonic ester derivative (diethyl ethoxymethylenemalonate), followed by a high-temperature thermal cyclization. The high-boiling solvent, Dowtherm A, is essential to provide the necessary energy for the intramolecular ring-closure, which is the rate-determining step.[1] The resulting 4-hydroxy tautomer is the thermodynamically stable product.

Protocol 2.1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

| Reagent | M.W. | Amount | Moles | Eq. |

| Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate | 277.31 | 10.0 g | 0.036 | 1.0 |

| Dowtherm A | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Combine Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 eq) and Dowtherm A (10 volumes) in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature (approx. 25 °C).

-

Add n-hexane (100 mL) to the cooled mixture and stir vigorously for 15 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with additional n-hexane.

-

Dry the solid and recrystallize from ethanol to yield the pure Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Note: Further reactions, such as conversion of the 4-hydroxy group to a chloro or triflate group, can be performed to access a wider range of derivatives.

Application in Advanced Heterocyclic Synthesis

The true synthetic power of this compound lies in its ability to serve as a foundation for constructing more complex, fused heterocyclic systems. Below are detailed protocols for two distinct and valuable transformations.

Synthesis of Pyrano[3,2-c]quinoline Derivatives

The annulation of a pyran ring onto the quinoline scaffold generates pyrano[3,2-c]quinolines, a class of compounds investigated for various biological activities. This transformation leverages the reactivity of the 4-hydroxyquinoline tautomer with activated alkynes.

Mechanism Rationale: The reaction between a 4-hydroxyquinoline and an electron-deficient alkyne like diethyl acetylenedicarboxylate (DEAD) proceeds through a Michael addition of the enolic hydroxyl group to the alkyne. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable fused pyranone ring system. The 4-hydroxy group is critical for this specific reaction pathway.[5]

dot

Caption: Workflow for Pyrano[3,2-c]quinoline Synthesis.

Protocol 3.1.1: Synthesis of Ethyl 5-hydroxy-8-methyl-2-oxo-2H-pyrano[3,2-c]quinoline-4-carboxylate

| Reagent | M.W. | Amount | Moles | Eq. |

| Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 231.24 | 1.0 g | 4.32 mmol | 1.0 |

| Diethyl acetylenedicarboxylate (DEAD) | 170.18 | 0.77 g | 4.54 mmol | 1.05 |

| Ethanol | - | 25 mL | - | - |

Step-by-Step Procedure:

-

Suspend Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask.

-

Add diethyl acetylenedicarboxylate (1.05 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours. The reaction should be monitored by TLC for the consumption of the starting quinoline.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

If precipitation is incomplete, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, washing with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like an ethanol/DMF mixture to afford the pure pyrano[3,2-c]quinoline derivative.[5]

Synthesis of Pyrrolo[3,4-b]quinoline Derivatives via a Halogenated Intermediate

The construction of a fused pyrrole ring to form a pyrrolo[3,4-b]quinoline system—a scaffold found in various bioactive compounds—requires a different strategic approach. This pathway involves initial functionalization at the C2 and C4 positions of the quinoline core, followed by a tandem reaction with an amine to facilitate cyclization.

Mechanism Rationale: This strategy first requires the synthesis of a di-halogenated quinoline. An intermediate like ethyl 2,4-bis(chloromethyl)-6-methylquinoline-3-carboxylate can be synthesized via a Friedländer-type reaction.[6] This poly-functionalized intermediate is highly reactive. When treated with a primary amine, a successive intermolecular C-N bond formation occurs at one of the chloromethyl groups, followed by an in situ intramolecular cyclization onto the second chloromethyl group. This tandem process efficiently constructs the fused pyrrolidinone ring.[6]

dot

Caption: Workflow for Pyrrolo[3,4-b]quinoline Synthesis.

Protocol 3.2.1: Synthesis of Ethyl 7-methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one-9-carboxylate

This protocol assumes the availability of the ethyl 2,4-bis(chloromethyl)-6-methylquinoline-3-carboxylate intermediate.

| Reagent | M.W. | Amount | Moles | Eq. |

| Ethyl 2,4-bis(chloromethyl)-6-methylquinoline-3-carboxylate | 326.20 | 500 mg | 1.53 mmol | 1.0 |

| Aniline | 93.13 | 156 mg | 1.68 mmol | 1.1 |

| Ethanol/Acetic Acid (10:1 v/v) | - | 15 mL | - | - |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the quinoline starting material (1.0 eq) and aniline (1.1 eq) in the ethanol-acetic acid (10:1) solvent system. The acetic acid acts as a catalyst for the reaction.

-

Heat the reaction mixture to reflux for 12-16 hours. Monitor the progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrrolo[3,4-b]quinoline derivative.[8]

Conclusion

This compound is a high-potential building block for the synthesis of diverse and novel heterocyclic compounds. Its inherent functionalities allow for strategic and controlled annulation of new ring systems, such as pyranones and pyrrolidinones. The protocols detailed herein demonstrate the causality behind the synthetic choices and provide reproducible, self-validating workflows for researchers in drug discovery and organic synthesis. By leveraging the reactivity of this versatile precursor, scientists can efficiently generate libraries of complex molecules for biological screening and the development of next-generation therapeutics.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

- Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

-

(N.A.). Quinoline Heterocycles: Synthesis and Bioactivity. ResearchGate. Available from: [Link]

- Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University.

-

(N.A.). Quinoline. Wikipedia. Available from: [Link]

-

Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E. Available from: [Link]

-

(N.A.). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

(N.A.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]

-

Wang, X., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]

-

(N.A.). This compound. Appretech Scientific Limited. Available from: [Link]

-

Wang, X., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Available from: [Link]

-

Galachar, K., Naliapara, Y., & Korgaokar, S. (2022). A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

-

S. S. M. Yusof, et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

-

Sheibani, H., et al. (2012). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available from: [Link]

-

Al-As'ad, R. M., et al. (2010). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. Available from: [Link]

-

(N.A.). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. ACS Publications. Available from: [Link]

-

(N.A.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available from: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Comprehensive Characterization of Ethyl 6-methylquinoline-3-carboxylate

Introduction & Scope

Ethyl 6-methylquinoline-3-carboxylate (CAS: 1239775-53-1) is a critical heterocyclic scaffold in medicinal chemistry. Quinoline-3-carboxylate derivatives are frequently utilized as intermediates in the synthesis of antibacterial agents (e.g., fluoroquinolone analogs), antimalarials, and kinase inhibitors.

The characterization of this compound presents specific challenges due to the potential for regioisomerism (e.g., 7-methyl vs. 6-methyl) and contamination from synthetic precursors (e.g., p-toluidine or ethyl 2-formyl-3-oxopropanoate derivatives).

This guide provides a rigorous, self-validating protocol for the structural confirmation and purity analysis of this compound, designed for drug development workflows requiring GLP-ready documentation.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Appearance | Pale yellow to off-white solid (crystalline) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol; Insoluble in Water |

| LogP (Predicted) | ~2.9 - 3.1 |

Analytical Workflow Strategy

The following decision tree outlines the logical flow for characterizing the target molecule, ensuring no critical impurity is overlooked.

Figure 1: Analytical workflow for the isolation and validation of quinoline derivatives.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for establishing the substitution pattern of the quinoline ring. The 6-methyl substitution must be distinguished from the 7-methyl isomer, which can form if the starting aniline (m-toluidine) is used instead of p-toluidine in certain synthetic routes.

Experimental Parameters

-

Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

-

Solvent:

(Chloroform-d) is preferred for resolution. DMSO- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or Residual

(7.26 ppm).

Expected NMR Data & Assignment Logic

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 9.30 - 9.40 | Singlet (d) | 1H | Most deshielded; adjacent to Nitrogen and ester EWG. |

| H-4 | 8.70 - 8.80 | Singlet (d) | 1H | Deshielded by ester and ring current; characteristic of 3-subst. quinolines. |

| H-8 | 8.00 - 8.10 | Doublet | 1H | Ortho to Nitrogen; typically downfield among benzenoid protons. |

| H-5 | 7.70 - 7.80 | Doublet | 1H | Peri-position to H-4; often broadened by small couplings. |

| H-7 | 7.50 - 7.60 | dd | 1H | Coupled to H-8 (ortho) and H-5 (meta). |

| 4.40 - 4.50 | Quartet | 2H | Characteristic ethyl ester methylene. | |

| 2.50 - 2.60 | Singlet | 3H | 6-Methyl group. | |

| 1.40 - 1.50 | Triplet | 3H | Ethyl ester terminal methyl. |

*Note: H-2 and H-4 may appear as broad singlets or show small long-range coupling (

Structural Validation (The "Self-Check")

To confirm the 6-methyl position versus the 7-methyl isomer:

-

NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal (~2.55 ppm).

-

6-Methyl: You should observe NOE enhancement at H-5 and H-7 .

-

7-Methyl: You would observe enhancement at H-8 and H-6 (if it existed).

-

-

Coupling Constants:

-

H-7 and H-8 should show a strong ortho-coupling (

Hz). -

H-5 should appear as a doublet with meta-coupling (

Hz) to H-7, or a singlet if resolution is low, but never a triplet.

-

Protocol B: High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical, particularly to detect unreacted aniline precursors which are often genotoxic impurities (GTIs).

Method Parameters[2][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 254 nm (aromatic backbone) and 230 nm (high sensitivity).

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | End |

Interpretation

-

Retention Time (RT): The target ester is moderately lipophilic. Expect elution around 8-10 minutes.

-

Impurity Markers:

-

p-Toluidine (Starting Material): More polar, elutes early (~3-4 min).

-

Hydrolysis Product (Carboxylic Acid): Elutes earlier than the ester (~5-6 min).

-

Protocol C: Mass Spectrometry (LC-MS)

Method

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Scan Range: 100 - 500 m/z.

Diagnostic Ions

- : Observed at m/z 216.1 (Base peak).

- : Observed at m/z 238.1 .

-

Fragmentation (MS/MS):

-

Loss of Ethoxy group (

, -45 Da): m/z ~171. -

Loss of Ester group (

, -73 Da): m/z ~143 (Methylquinolinium ion).

-

Synthesis Pathway & Impurity Origin[1]